molecular formula C27H26FN5O2 B2522023 N-[(4-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351842-80-2

N-[(4-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Cat. No.: B2522023
CAS No.: 1351842-80-2
M. Wt: 471.536
InChI Key: NOIQEBLXDLFUCZ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide typically involves multiple stepsThe final step involves the attachment of the fluorophenyl and methylphenyl groups under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of HER2, a receptor tyrosine kinase involved in cell growth and differentiation. By binding to HER2, the compound can disrupt signaling pathways, leading to reduced cell proliferation and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is unique due to its specific structure, which allows it to interact with HER2 and potentially serve as a therapeutic agent. Its combination of fluorophenyl, methylphenyl, and oxadiazole groups provides distinct chemical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O2/c1-18-4-8-20(9-5-18)24-31-27(35-32-24)23-3-2-14-29-25(23)33-15-12-21(13-16-33)26(34)30-17-19-6-10-22(28)11-7-19/h2-11,14,21H,12-13,15-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIQEBLXDLFUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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